molecular formula C5H5F3N4O2 B8437875 2-Amino-4-methoxy-6-trifluoromethoxy-1,3,5-triazine

2-Amino-4-methoxy-6-trifluoromethoxy-1,3,5-triazine

Cat. No.: B8437875
M. Wt: 210.11 g/mol
InChI Key: ZHWUZSLHVWIGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methoxy-6-trifluoromethoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C5H5F3N4O2 and its molecular weight is 210.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5F3N4O2

Molecular Weight

210.11 g/mol

IUPAC Name

4-methoxy-6-(trifluoromethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H5F3N4O2/c1-13-3-10-2(9)11-4(12-3)14-5(6,7)8/h1H3,(H2,9,10,11,12)

InChI Key

ZHWUZSLHVWIGAI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.1 g (0.0505 mol) of 30% strength sodium methylate were added over the course of 15 minutes to a stirred mixture of 10 g (0.0505 mol) of 2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine and 100 ml of methanol at 0° C. The mixture was stirred at 0° C. for one hour and then concentrated under reduced pressure, taken up in methylene chloride and extracted with water. Drying and concentration yielded 10.5 g (99% of theory) of the title compound of melting point 96°-101° C.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.3 g (0.093 mol) of 97% strength sodium hydride were added a little at a time to 300 ml of ethanol at from 20 to 35° C. and stirring was carried out until dissolution was complete, which took 15 minutes. 18.5 g (0.093 mol) of 2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine were then added at 0° C. in the course of 10 minutes, while stirring and stirring was continued for 1 hour at 0° C. and overnight at 22° C. The mixture was evaporated down under reduced pressure, after which the residue was taken up in methylene chloride and the solution was extracted with water and dried. Evaporation gave 17.9 g (85.9% of theory) of the title compound of melting point 69°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
2-amino-4-fluoro-6-trifluoromethoxy-1,3,5-triazine
Quantity
18.5 g
Type
reactant
Reaction Step Two

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